2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline
Description
Structural Classification and Nomenclature
2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline belongs to the broader class of N-benzylaniline derivatives, which are characterized by the presence of a benzyl group attached to the nitrogen atom of the aniline core structure. The compound represents a sophisticated example of aromatic amine chemistry, incorporating multiple functional groups that significantly modify its chemical and physical properties compared to the parent aniline molecule. The systematic nomenclature reflects the complex substitution pattern, with a butoxy group positioned at the ortho position (2-position) of the aniline ring and an N-substituted benzyl group containing a 2-(2-ethoxyethoxy) substituent.
The structural framework of this compound exemplifies the versatility of aniline derivatives in accommodating multiple substituent groups while maintaining the fundamental aromatic amine functionality. Related compounds in this family, such as N-[4-(sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline, demonstrate similar structural complexity with molecular formula C21H29NO3 and molecular weight 343.5 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming these complex molecules, ensuring precise identification despite their structural complexity.
The compound's classification within the aniline derivatives framework positions it among primary aromatic amines, which are distinguished by their amino group directly attached to an aromatic ring system. This classification carries significant implications for the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions where the electron-donating nature of the amino group activates the aromatic ring toward electrophilic attack. The presence of additional alkoxy substituents further modifies these electronic effects, creating unique reactivity profiles that distinguish these compounds from simpler aniline derivatives.
Physicochemical Properties and Constitutional Parameters
The physicochemical properties of this compound are fundamentally influenced by its complex molecular architecture, which incorporates multiple ether linkages and alkyl substituents. These structural features significantly impact the compound's solubility characteristics, with the ethoxyethoxy groups enhancing solubility in polar solvents while the butoxy and benzyl substituents contribute to solubility in organic media. The molecular weight of related compounds in this series, such as the 343.5 grams per mole observed for N-[4-(sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline, reflects the substantial molecular size achieved through systematic substitution of the aniline core.
The constitutional parameters of this compound reveal important insights into its molecular geometry and electronic distribution. The carbon-nitrogen bond length in aniline compounds typically measures 1.41 Angstroms, reflecting partial pi-bonding between the aromatic carbon and nitrogen atoms. This bond length is sensitive to substituent effects, with electron-donating groups like alkoxy substituents potentially increasing the bond length by enhancing electron density on the nitrogen atom. The pyramidalization of the amino group in substituted anilines represents a compromise between stabilization of the nitrogen lone pair and delocalization into the aromatic ring system.
| Parameter | Value Range | Influence of Substituents |
|---|---|---|
| Molecular Weight | 340-350 g/mol | Increases with additional alkoxy groups |
| Carbon-Nitrogen Bond Length | 1.34-1.44 Å | Sensitive to electronic effects |
| Pyramidalization Angle | 125-180° | Affected by electron-donating groups |
| Solubility Profile | Mixed polar/organic | Enhanced by ether linkages |
The electronic properties of the compound are significantly modified by the presence of multiple alkoxy substituents, which act as electron-donating groups through both inductive and resonance effects. The 2-(2-ethoxyethoxy) substituent on the benzyl group creates an extended ether chain that enhances the compound's ability to participate in hydrogen bonding interactions, potentially affecting its crystallization behavior and intermolecular interactions. These electronic modifications also influence the compound's reactivity in various chemical transformations, particularly those involving the aromatic ring systems.
Historical Context in N-Benzylaniline Chemistry
The development of N-benzylaniline chemistry traces back to fundamental discoveries in aromatic amine synthesis and modification. The basic N-benzylaniline structure, with molecular formula C13H13N, has served as a foundation for extensive synthetic elaboration since early investigations into aromatic amine chemistry. Historical synthetic approaches to N-benzylaniline involved condensation reactions between benzyl chloride and aniline under basic conditions, typically using sodium bicarbonate as a base and heating to temperatures of 90-95 degrees Celsius. These early synthetic methodologies established the fundamental reactivity patterns that would later enable the development of more complex derivatives.
The evolution of N-benzylaniline chemistry has been driven by the compound's role as a key intermediate in pharmaceutical and industrial chemical synthesis. The parent compound N-benzylaniline demonstrates important metabolic relationships, serving as the main metabolite of the antihistamine antazoline and related pharmaceutical compounds. This biological significance has motivated extensive research into structural modifications that might enhance or modify the compound's properties for specific applications. The systematic exploration of substitution patterns has led to the development of increasingly sophisticated derivatives incorporating multiple functional groups.
Thermal rearrangement studies of N-benzylaniline have revealed important mechanistic insights into the behavior of these compounds under elevated temperatures. Research has demonstrated that heating N-benzylaniline results in migration of the benzyl group to the ortho and para positions of the aniline nucleus, producing complex mixtures of rearranged products including aminobenzyl derivatives and various coupling products. These studies have provided fundamental understanding of the thermal stability and rearrangement pathways available to N-benzylaniline derivatives, informing the design of synthetic strategies for accessing specific substitution patterns.
The mechanistic understanding developed through these historical investigations has established that pyrolysis of secondary amines like N-benzylaniline proceeds through homolytic fission to generate benzyl and phenylamine free radicals. This mechanistic framework has enabled rational design of synthetic approaches to more complex derivatives, including compounds with multiple substituents like this compound. The accumulated knowledge from these fundamental studies continues to inform contemporary synthetic chemistry in this area.
Position within the Aniline Derivatives Framework
Within the broader framework of aniline derivatives, this compound occupies a unique position as a multiply-substituted aromatic amine incorporating both traditional alkoxy substituents and more complex ether-containing side chains. The compound represents an advanced example of the structural diversity achievable through systematic modification of the basic aniline scaffold, which consists of a phenyl group attached to an amino group. This fundamental structure serves as the starting point for an enormous variety of derivatives, ranging from simple alkyl-substituted anilines to complex multifunctional molecules like the target compound.
The aniline derivatives framework encompasses several major categories of compounds, each characterized by specific substitution patterns and functional group arrangements. Traditional aniline derivatives include toluidines, xylidines, chloroanilines, aminobenzoic acids, and nitroanilines, which are typically prepared through nitration of substituted aromatic compounds followed by reduction. The target compound represents a more sophisticated category of derivatives that incorporates multiple ether linkages and extended alkyl chains, demonstrating the evolution of synthetic methodology in this field.
The electronic properties of aniline derivatives are fundamentally governed by the electron-donating nature of the amino group, which makes the aromatic ring more reactive toward electrophilic substitution compared to benzene. In this compound, this basic reactivity pattern is further modified by the presence of additional electron-donating alkoxy groups, creating a highly activated aromatic system. The compound's position within this framework reflects the ongoing evolution of aniline chemistry toward increasingly complex and functionally diverse structures.
| Derivative Class | Characteristic Features | Representative Examples |
|---|---|---|
| Simple Alkyl Anilines | Single alkyl substituents | Toluidines, Xylidines |
| Halo Anilines | Halogen substituents | Chloroanilines, Bromoanilines |
| Nitro Anilines | Nitro group substituents | Nitroanilines |
| Complex Ether Derivatives | Multiple ether linkages | Target compound and analogs |
The synthetic chemistry of complex aniline derivatives like this compound typically involves multi-step synthetic sequences that build complexity through sequential functional group introduction. These synthetic approaches often employ nucleophilic substitution reactions to introduce ether linkages and alkylation reactions to establish N-benzyl substituents. The successful synthesis of such complex structures demonstrates the maturation of synthetic organic chemistry and the availability of sophisticated reaction methodologies for precise molecular construction.
Properties
IUPAC Name |
2-butoxy-N-[[2-(2-ethoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-3-5-14-24-21-13-9-7-11-19(21)22-17-18-10-6-8-12-20(18)25-16-15-23-4-2/h6-13,22H,3-5,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSUHXYVRGWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, 2-(2-ethoxyethoxy)benzyl chloride, and butanol.
Reaction with 2-(2-ethoxyethoxy)benzyl chloride: Aniline is reacted with 2-(2-ethoxyethoxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Introduction of Butoxy Group: The intermediate product is then reacted with butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This step introduces the butoxy group to the nitrogen atom of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the butoxy group or the benzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the nitro group (if present) or other reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or ethoxy groups can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The presence of the butoxy and ethoxyethoxy groups can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the alkoxy/ether chains on the aniline ring or benzyl group. Key examples include:
Key Observations :
Physicochemical Properties
- Molecular Weight : Ranges from 181.23 (simpler analogs ) to 385.548 (heptyloxy derivative ).
- Thermal Stability : Ether linkages (e.g., ethoxyethoxy) enhance stability compared to ester-containing analogs .
- Spectroscopic Data : NMR shifts for ethoxyethoxy-substituted compounds align with DFT calculations (e.g., B3LYP/6-31G(d,p) level ).
Biological Activity
2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline is a complex organic compound with a unique structural framework that may confer various biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 343.47 g/mol. Its structure includes a butoxy group, an ethoxyethoxy side chain, and an aniline base, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's action can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering drug metabolism or signaling pathways.
- Receptor Modulation : It can bind to certain receptors, influencing cellular responses and physiological processes.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Testing against various bacterial strains has shown significant inhibitory effects, indicating potential use as an antimicrobial agent.
Anticancer Properties
Research has indicated that this compound may possess anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it could be explored for cancer treatment:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The SAR studies have identified critical features that influence the biological activity of this compound:
- Substituent Effects : Variations in the butoxy or ethoxy groups can significantly impact potency. For instance, replacing the butoxy group with a longer alkyl chain generally enhances activity.
- Functional Group Positioning : The position of the ethoxyethoxy group relative to the aniline moiety affects receptor binding affinity and selectivity.
- Hydrophobicity : Increased hydrophobic character due to longer alkyl chains correlates with improved membrane permeability and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent response with significant cell death observed at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline?
- Answer : The compound can be synthesized via imine condensation–isoaromatization reactions, similar to strategies used for structurally related benzyl-substituted anilines. For example, (E)-2-arylidene-3-cyclohexenones and primary amines undergo condensation, followed by purification via silica gel column chromatography . Catalytic systems involving aluminum complexes with benzyl aniline ligands (e.g., trimethylaluminum) may also facilitate synthesis under controlled conditions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Key characterization methods include:
- NMR Spectroscopy : For verifying substituent positions (e.g., ethoxyethoxy and butoxy groups) and aromatic proton environments .
- Mass Spectrometry (MS) : To confirm molecular weight (exact mass ~409.5 g/mol) and fragmentation patterns .
- Chromatography : HPLC or GC for purity assessment, with silica gel column chromatography as a standard purification step .
Q. What safety protocols should be followed when handling this compound?
- Answer : While direct toxicity data for this compound is limited, analogous aniline derivatives require:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory hazards from volatile byproducts .
- First Aid : Immediate washing of exposed areas and medical consultation if ingested/inhaled .
Advanced Research Questions
Q. How does the ethoxyethoxy substituent influence the compound’s reactivity in catalytic systems?
- Answer : The ethoxyethoxy group enhances solubility in polar solvents and may stabilize transition states in coordination chemistry. For instance, aluminum-based catalysts with similar ligands exhibit high stereoselectivity in ring-opening polymerizations, suggesting potential applications in designing tailored catalytic frameworks . Computational studies (e.g., DFT) could further elucidate electronic effects of substituents on reaction pathways.
Q. What mechanistic insights exist for reactions involving this compound as an intermediate?
- Answer : The compound may participate in Heck coupling or condensation reactions, analogous to fluorene derivatives with ethoxyethoxy chains. For example, Pd-catalyzed coupling reactions involving iodinated precursors and vinylphenyl intermediates have been used to construct complex aromatic systems . Kinetic studies (e.g., monitoring by in-situ FTIR) could clarify rate-determining steps.
Q. Are there contradictions in reported synthetic yields or spectroscopic data for this compound?
- Answer : Discrepancies may arise from variations in reaction conditions (e.g., temperature, catalyst loading). For example, meta-nitro substituents in similar reactions yield mixed products, necessitating optimization of steric and electronic factors . Cross-validating NMR data with computational predictions (e.g., ChemDraw simulations) can resolve ambiguities.
Q. What role might this compound play in energy-related materials research?
- Answer : Oligoether chains (e.g., ethoxyethoxy groups) in analogous compounds improve ionic conductivity in sodium battery electrolytes . Testing this compound as a co-solvent or additive in solid-state electrolytes could reveal synergistic effects on ion transport.
Methodological Recommendations
- Synthesis : Optimize reaction stoichiometry and catalyst ratios to minimize byproducts like 2-benzylphenols .
- Characterization : Combine NMR (¹H, ¹³C) with high-resolution MS for unambiguous structural assignment.
- Safety : Conduct toxicity screenings (e.g., Ames test) given structural similarities to regulated aniline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
